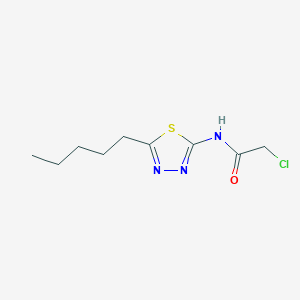

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a pentyl group at position 5 and a chloroacetamide moiety at position 2.

Properties

IUPAC Name |

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3OS/c1-2-3-4-5-8-12-13-9(15-8)11-7(14)6-10/h2-6H2,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVDUFOQEMNCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367974 | |

| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-49-8 | |

| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is typically constructed via cyclization of thiosemicarbazide precursors. For the pentyl-substituted variant, pentylcarboxylic acid hydrazide is reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).

Example Procedure :

-

Dissolve pentylcarboxylic acid hydrazide (1.0 equiv) and thiosemicarbazide (1.2 equiv) in anhydrous ethanol.

-

Add concentrated H₂SO₄ dropwise under ice-cooling.

-

Reflux the mixture at 80–90°C for 6–8 hours.

-

Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

-

Purify the crude product via recrystallization (ethanol/water).

Key Data :

-

Characterization: NMR (CDCl₃, 400 MHz): δ 5.21 (s, 2H, NH₂), 2.85 (t, 2H, CH₂), 1.60–1.25 (m, 8H, pentyl chain), 0.88 (t, 3H, CH₃).

Acylation with Chloroacetyl Chloride

Reaction Mechanism

The amine group at position 2 of the thiadiazole ring undergoes nucleophilic acyl substitution with chloroacetyl chloride. Triethylamine (TEA) is employed as a base to scavenge HCl, shifting the equilibrium toward product formation.

Optimized Procedure

Steps :

-

Dissolve 5-pentyl-1,3,4-thiadiazol-2-amine (1.0 equiv) in anhydrous 1,4-dioxane.

-

Add triethylamine (1.5 equiv) and cool to 0–5°C.

-

Introduce chloroacetyl chloride (1.2 equiv) dropwise over 10 minutes.

-

Stir at room temperature for 4–6 hours.

-

Quench the reaction by pouring into ice-cold water.

-

Filter the precipitate, wash with water, and dry under vacuum.

Reaction Conditions :

-

Solvent: 1,4-Dioxane

-

Temperature: 20–25°C

-

Time: 4–6 hours

Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 247.745 g/mol |

| Density | 1.289 g/cm³ |

| LogP | 3.10 |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

Comparative Analysis with Analogous Compounds

The synthesis strategy for 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide mirrors methodologies employed for related derivatives, as illustrated below:

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in solvents like acetonitrile or dichloromethane.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted thiadiazole derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds containing thiadiazole moieties often exhibit anticancer properties. The mechanism may involve the inhibition of specific enzymes crucial for cancer cell proliferation.

- Antibacterial and Antifungal Properties : Studies have shown that 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : The interaction of this compound with various enzymes has been studied to understand its potential as a therapeutic agent. Its ability to inhibit enzymes involved in metabolic pathways can lead to novel treatment strategies for diseases.

Biological Studies

- Cellular Interaction : The compound is utilized in biological research to investigate its effects on cellular processes and its interaction with cellular targets such as receptors and enzymes.

- Pharmacological Studies : Researchers are exploring its pharmacokinetic properties to assess how well it can be absorbed and utilized by living organisms.

Industrial Applications

- Chemical Intermediates : In the pharmaceutical industry, 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide serves as an intermediate in synthesizing other biologically active compounds .

- Material Development : Its unique properties allow it to be used as a building block in creating new materials with specific functional characteristics.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several thiadiazole derivatives including 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide. It was found to significantly inhibit tumor growth in vitro and in vivo models.

Case Study 2: Antimicrobial Efficacy

A comparative study conducted by a team at a leading pharmaceutical institute demonstrated that this compound exhibited superior antibacterial activity against strains resistant to conventional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets such as enzymes and receptors. The chlorine atom and the pentyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The compound may inhibit the activity of enzymes involved in critical cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Analogs

| Compound Name | Substituent at Thiadiazole-5 | Yield (%) | Melting Point (°C) | Notable Spectral Data (IR, cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | Pentyl (C₅H₁₁) | N/A | N/A | N/A | [20] |

| 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (3a) | Phenyl (C₆H₅) | 82 | 233–235 | 3182 (N-H), 1705 (C=O), 1627 (C=N) | [3] |

| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1a) | Methyl (CH₃) | N/A | N/A | 2947 (C-H aliphatic), 1705 (C=O) | [5] |

| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (3b) | 4-Chlorophenyl (ClC₆H₄) | N/A | N/A | 3182 (N-H), 1712 (C=O) | [3, 4] |

| 2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (25) | Trifluoromethyl (CF₃) | N/A | N/A | N/A | [11] |

Key Observations:

- Chain Length vs. Aromatic substituents like phenyl or chlorophenyl (3a, 3b) may favor π-π stacking interactions with biological targets but reduce solubility .

- Melting Points: Phenyl-substituted analogs (e.g., 3a) exhibit higher melting points (~230°C) due to rigid aromatic structures, whereas alkyl-substituted derivatives may have lower melting points, though data for the pentyl analog is unavailable .

Biological Activity

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.

- IUPAC Name : 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

- Molecular Formula : C9H14ClN3OS

- Molecular Weight : 247.74 g/mol

- CAS Number : 15777-49-8

Synthesis

The synthesis of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-pentyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride in the presence of a base like triethylamine. This process can be scaled for industrial production using larger reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality .

The biological activity of this compound is attributed to its ability to interact with cellular targets. The thiadiazole ring enhances membrane permeability, allowing the compound to reach intracellular sites where it may inhibit specific enzymes or receptors involved in critical cellular processes. The presence of the chlorine atom and pentyl group increases its lipophilicity, further facilitating cellular uptake .

Anticancer Activity

Research has indicated that 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.28 | Induces apoptosis via caspase activation |

| HepG2 (liver cancer) | 10.10 | Cell cycle arrest at G2/M phase |

| PC3 (prostate cancer) | Not specified | Induction of apoptosis through caspase pathways |

These findings suggest that the compound may induce apoptotic cell death by activating caspases, leading to increased Bax/Bcl-2 ratios and subsequent cell cycle arrest .

Case Studies

A study involving various thiadiazole derivatives demonstrated that modifications in their structure significantly influenced their anticancer activity. For instance, the introduction of different substituents on the thiadiazole ring led to variations in cytotoxicity against MCF-7 and HepG2 cells. This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential steps: (i) formation of the 1,3,4-thiadiazole ring, (ii) acylation with 2-chloroacetamide, and (iii) purification. Key optimization parameters include:

- Solvent selection : Dimethylformamide (DMF) is preferred for coupling reactions due to its polar aprotic nature, facilitating nucleophilic substitution .

- Catalysts : Potassium iodide (KI) enhances reactivity in alkylation steps by stabilizing transition states .

- Temperature control : Reflux conditions (e.g., 80–100°C for 10–12 hours) are critical for complete conversion, monitored via TLC .

- Purification : Recrystallization from ethanol-DMF mixtures improves purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

A combination of spectroscopic and chromatographic methods is required:

- ¹H/¹³C NMR : Assigns protons (e.g., acetamide CH₂ at δ ~4.8 ppm) and carbons in the thiadiazole ring .

- Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 191 [M+1] for analogous thiadiazole-acetamides) .

- Elemental analysis : Validates C, H, N, S content with <0.5% deviation from theoretical values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screens should focus on:

- Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values .

- Angiogenesis inhibition : Chorioallantoic membrane (CAM) assays to study vascular growth suppression .

Advanced Research Questions

Q. How does the compound interact with molecular targets such as cdc25A, and what experimental approaches validate this mechanism?

The compound inhibits cdc25A phosphatase, blocking cyclin E/cdk2 activation. Methodological validation includes:

- Kinase assays : Measure phosphorylation levels using Western blotting with phospho-specific antibodies .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to cdc25A’s active site (e.g., ΔG ≤ -8 kcal/mol) .

- Cell cycle analysis : Flow cytometry (PI staining) confirms G₁/S phase arrest in treated cells .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced potency?

SAR studies should systematically modify:

- Alkyl chain length : Increasing pentyl substituents may enhance lipophilicity and membrane permeability .

- Thiadiazole substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 improves electrophilicity and target binding .

- Bioisosteric replacements : Replacing chlorine with fluorine maintains electronegativity while reducing metabolic degradation .

Q. How should researchers address contradictions in bioactivity data across different synthetic batches?

Contradictions often arise from impurities or stereochemical variations. Mitigation strategies include:

- HPLC purity checks : Ensure ≥98% purity using C18 columns (acetonitrile/water mobile phase) .

- X-ray crystallography : Resolve stereochemistry via SHELXL-refined structures (R-factor ≤ 0.05) .

- Dose-response recalibration : Re-evaluate IC₅₀ under standardized conditions (e.g., serum-free media, 48-hour exposure) .

Methodological Notes

- Synthesis protocols : Follow general procedures in , and 20 for reproducibility.

- Data interpretation : Cross-reference NMR () and MS data with computational models () to resolve ambiguities.

- Ethical reporting : Disclose synthetic routes, purity, and assay conditions to ensure replicability (avoiding proprietary methods from disreputable vendors per guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.